molecular formula C14H17N3S B1419360 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1040631-43-3

1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No. B1419360
M. Wt: 259.37 g/mol
InChI Key: JHWGCAPAMGVUHG-UHFFFAOYSA-N
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Description

“1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine” is a compound with the molecular formula C13H15N3S . It is a member of the thiazole family, which are heterocyclic compounds that have been of interest in the field of chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of “1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine” consists of a thiazole ring attached to a phenyl group and a piperazine ring . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

Thiazole compounds, including “1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine”, can participate in various chemical reactions due to the presence of sulfur and nitrogen in the thiazole ring . These reactions can include donor-acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine” include a molecular weight of 245.35 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Anticancer Applications

  • Polyfunctional Substituted 1,3-Thiazoles in Cancer Treatment : A study explored the anticancer activity of compounds including those with a piperazine substituent on the 1,3-thiazole cycle. These compounds were tested in vitro on various cancer cell lines, demonstrating effectiveness in inhibiting cancer cell growth. The research highlighted compounds such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine showing significant anticancer properties (Turov, 2020).

Antidepressant and Anxiolytic Properties

  • Novel Derivatives with Antidepressant and Anxiolytic Effects : Research on novel derivatives of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine revealed their potential in treating depression and anxiety. Compounds synthesized in this study showed significant antidepressant and anxiolytic activities in animal models, indicating the therapeutic potential of these derivatives in mental health treatment (Kumar et al., 2017).

Antimicrobial Activity

  • Thiazolidinone Derivatives Against Bacteria and Fungi : A study synthesized novel thiazolidinone derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The research demonstrates the potential of these compounds as effective antimicrobial agents (Patel et al., 2012).

Anti-Inflammatory Activity

  • Compounds with Anti-Inflammatory Effects : Research into 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds revealed significant anti-inflammatory properties. These compounds were tested in vitro and in vivo, showing potential as anti-inflammatory agents (Ahmed et al., 2017).

Bacterial Biofilm and MurB Inhibitors

  • Bis(pyrazole-benzofuran) Hybrids as Biofilm Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers demonstrated potent antibacterial efficacy and biofilm inhibition activities. This research underscores the potential of these compounds in targeting bacterial biofilms and MurB enzyme, which is vital in bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antipsychotic Evaluation

  • Aryl Piperazine Derivatives in Antipsychotic Treatment : A study on the synthesis of aryl piperazine derivatives aimed to evaluate their potential as antipsychotic agents. This research contributes to the understanding of aryl piperazine as a key component in drug discovery for psychiatric disorders (Bari et al., 2019).

properties

IUPAC Name

4-phenyl-2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)13-11-18-14(16-13)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWGCAPAMGVUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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